molecular formula C8H10BrNO2 B1380976 2-Bromo-5-(2-methoxyethoxy)pyridine CAS No. 1144110-14-4

2-Bromo-5-(2-methoxyethoxy)pyridine

Cat. No. B1380976
M. Wt: 232.07 g/mol
InChI Key: QMNYDLUNGKGNLV-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used as a reagent in the preparation of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(2-methoxyethoxy)pyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom and at the 5th position with a 2-methoxyethoxy group .


Physical And Chemical Properties Analysis

2-Bromo-5-(2-methoxyethoxy)pyridine is a solid at room temperature. It has a molecular weight of 232.08 . .

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Methods of Application

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

Results or Outcomes

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application in Pharmaceutical Synthesis

Field

This application falls under the field of Pharmaceutical Synthesis .

Summary of the Application

5-Bromo-2-iodo-3-picoline, a derivative of 2-Bromo-5-(2-methoxyethoxy)pyridine, is used in the synthesis of Lonafarnib, a potent anticancer agent .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcome of this application is the synthesis of Lonafarnib, a potent anticancer agent .

Safety And Hazards

The compound is considered to cause skin irritation and serious eye irritation. Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYDLUNGKGNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-methoxyethoxy)pyridine

Synthesis routes and methods

Procedure details

2-Bromo-5-hydroxypyridine (1 mmol) is dissolved in DMF (2.5 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min 1-Bromo-2-methoxy-ethane (1.1 eq.) is added and the reaction solution is stirred 3 days. The reaction solution is pored into water and extracted with methyl-tert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-(2-methoxyethoxy)-pyridine is obtained after column chromatography as colorless powder in a yield of 42%; HPLC (method C): 1.48 min; LC-MS (method A): 1.11 min, 231.95 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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